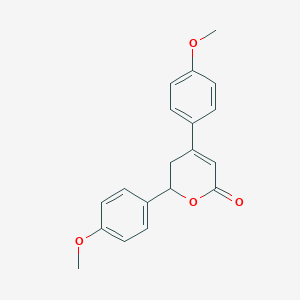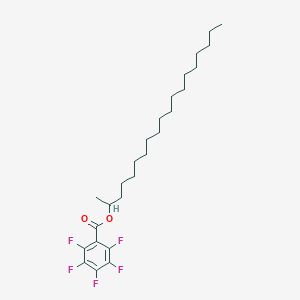
Nonadecan-2-yl pentafluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonadecan-2-yl pentafluorobenzoate is a chemical compound with the molecular formula C26H39F5O2. It is an ester derived from nonadecan-2-ol and pentafluorobenzoic acid.
准备方法
Synthetic Routes and Reaction Conditions
Nonadecan-2-yl pentafluorobenzoate can be synthesized through the esterification reaction between nonadecan-2-ol and pentafluorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反应分析
Types of Reactions
Nonadecan-2-yl pentafluorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of nonadecan-2-ol and pentafluorobenzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pentafluorobenzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Nonadecan-2-ol and pentafluorobenzoic acid.
Reduction: Nonadecan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Nonadecan-2-yl pentafluorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of nonadecan-2-yl pentafluorobenzoate involves its interaction with specific molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. The pentafluorobenzoate group can also participate in various substitution reactions due to its electron-withdrawing properties, which make the carbonyl carbon more susceptible to nucleophilic attack .
相似化合物的比较
Nonadecan-2-yl pentafluorobenzoate can be compared with other similar compounds such as:
Nonadecan-2-yl tetrafluorobenzoate: Similar structure but with one less fluorine atom, leading to different reactivity and properties.
Nonadecan-2-yl trifluorobenzoate: Contains three fluorine atoms, resulting in lower electron-withdrawing effects compared to pentafluorobenzoate.
Nonadecan-2-yl benzoate: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
These comparisons highlight the unique properties of this compound, particularly its high reactivity due to the presence of five fluorine atoms on the benzoate group.
属性
CAS 编号 |
143423-32-9 |
|---|---|
分子式 |
C26H39F5O2 |
分子量 |
478.6 g/mol |
IUPAC 名称 |
nonadecan-2-yl 2,3,4,5,6-pentafluorobenzoate |
InChI |
InChI=1S/C26H39F5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)33-26(32)20-21(27)23(29)25(31)24(30)22(20)28/h19H,3-18H2,1-2H3 |
InChI 键 |
ATTDEGRTOUGJCT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(C)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


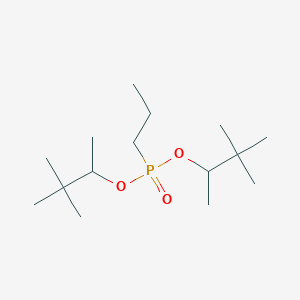
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
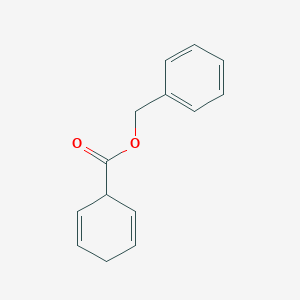
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)
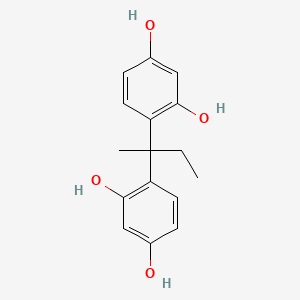

![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)

![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
